The most common method for synthesizing tetrakis(dimethylamino)tin involves the reaction of tin(IV) chloride with lithium dimethylamide. The reaction can be represented as follows:
This reaction is typically conducted under an inert atmosphere to prevent moisture or oxygen interference. Solvents such as diethyl ether or hexane are commonly used to facilitate the process. The reaction is exothermic, requiring careful temperature control to maintain product purity. Following synthesis, purification methods such as sublimation or distillation under reduced pressure are employed to isolate the final product.
In industrial settings, the production of tetrakis(dimethylamino)tin adheres to similar synthetic routes but on a larger scale. High-purity reagents are utilized, and advanced purification techniques ensure that the compound is obtained in its purest form. The compound is stored in airtight containers to prevent degradation due to environmental exposure.
Tetrakis(dimethylamino)tin features a tetrahedral molecular geometry where the tin atom is at the center, surrounded by four dimethylamido ligands. The bond angles around the tin atom are approximately , characteristic of tetrahedral coordination. The molecular structure can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, which confirm its monomeric nature in solution .
Tetrakis(dimethylamino)tin participates in various chemical reactions:
The primary products from these reactions include:
The mechanism of action for tetrakis(dimethylamino)tin largely depends on its application context. In chemical vapor deposition processes, it acts as a single-source precursor where its dimethylamido ligands react with ammonia on substrate surfaces, leading to the deposition of titanium nitride and releasing dimethylamine as a byproduct. This high reactivity of metal-amide bonds significantly contributes to its effectiveness in thin film deposition techniques .
Tetrakis(dimethylamino)tin exhibits several notable physical and chemical properties:
These properties make it suitable for applications requiring precise control over deposition processes.
Tetrakis(dimethylamino)tin finds numerous applications across various fields:
Its versatility makes it a valuable compound in both research and industrial settings.
Tetrakis(dimethylamino)tin is systematically defined by the molecular formula C₈H₂₄N₄Sn, corresponding to a molecular weight of 294.99–295.01 g/mol [2] [5]. According to International Union of Pure and Applied Chemistry conventions, its preferred name is N-methyl-N-[tris(dimethylamino)stannyl]methanamine, though it is alternatively designated as tetrakis(dimethylamido)tin(IV) to emphasize the tetravalent oxidation state of tin [6]. This compound features prominently in chemical databases under CAS Registry Number 1066-77-9, with common synonyms including tin(IV) dimethylamide and octamethylstannanetetraamine [2] [5]. These nomenclature variants reflect different contextual emphases—whether highlighting its structural connectivity (stannyl linkage) or its ligand composition (tetraamine framework).
The tin center in tetrakis(dimethylamino)tin adopts a tetrahedral coordination geometry in its baseline state, with four dimethylamido ligands (N(CH₃)₂) arranged symmetrically around the central atom [3]. This configuration arises from tin's sp³ hybridization, consistent with its position in Group 14 where tetracoordination predominates [4]. However, the compound exhibits significant hypercoordinated behavior when interacting with Lewis bases, expanding its coordination number beyond four. This propensity stems from tin's accessible 5d orbitals, which enable formation of trigonal bipyramidal (coordination number 5) or octahedral (coordination number 6) adducts through nucleophilic addition [3] [4]. The Sn–N bonds demonstrate substantial covalent character with bond lengths of approximately 2.17–2.26 Å—longer than analogous C–Sn bonds due to reduced orbital overlap efficiency [4]. This elongation contributes to the compound's lability and electrophilic susceptibility at the tin center.
Table 1: Coordination Geometries Exhibited by Organotin(IV) Compounds
Coordination Number | Geometry | Structural Features | Representative Adducts |
---|---|---|---|
4 | Tetrahedral | Symmetric R₄Sn arrangement | Isolated (NMe₂)₄Sn |
5 | Trigonal bipyramidal | Axial and equatorial sites; ligands differ stereochemically | (CH₃)₂SnCl₂(bipyridine) |
6 | Octahedral | Trans or cis configurations possible | R₂SnX₂·2L complexes |
Tetrakis(dimethylamino)tin manifests as a colorless to pale-yellow liquid at ambient conditions, with a density of 1.169–1.17 g/mL at 25°C [2] [5]. Its volatility profile is particularly notable for vapor deposition applications, exhibiting a boiling point of 53–55°C at reduced pressure (0.1 mmHg) [2] [5]. This low boiling point facilitates efficient transport in chemical vapor deposition systems. However, the compound displays extreme hydrolytic sensitivity (rated 8 on the reactivity scale), undergoing rapid and exothermic decomposition upon exposure to moisture or protic solvents to yield dimethylamine and tin oxides [5] [6]:
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